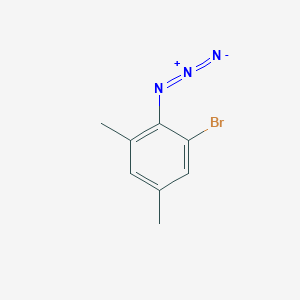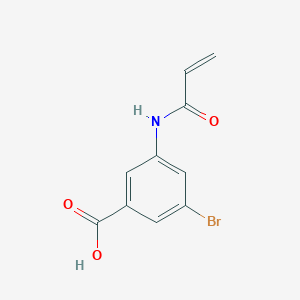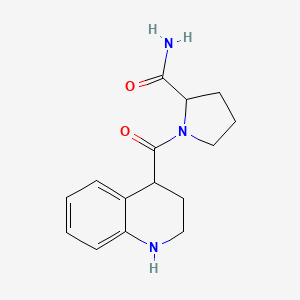![molecular formula C14H10FN3O B6617719 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline CAS No. 1502110-94-2](/img/structure/B6617719.png)
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline is a complex organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom, a pyrrolo[2,3-b]pyridine moiety, and an aniline group
Preparation Methods
The synthesis of 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved by cyclization reactions involving pyridine derivatives and appropriate reagents.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the aniline group: This step often involves nucleophilic substitution reactions where aniline is introduced to the fluorinated pyrrolo[2,3-b]pyridine core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atom or other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline can be compared with other similar compounds, such as:
5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: This compound shares a similar pyrrolo[2,3-b]pyridine core but differs in the functional groups attached.
5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Another similar compound with a different functional group, which may result in different chemical and biological properties.
5-fluoro-1H-pyrrolo[3,2-b]pyridine: This compound has a similar structure but with variations in the position of the fluorine atom and other substituents.
Properties
IUPAC Name |
(3-amino-5-fluorophenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-9-4-8(5-10(16)6-9)13(19)12-7-18-14-11(12)2-1-3-17-14/h1-7H,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSFPPAWCHTABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C3=CC(=CC(=C3)F)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)

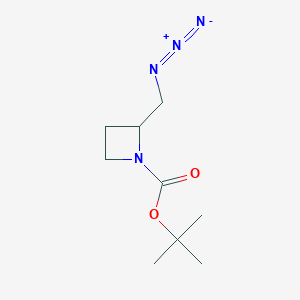
![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)
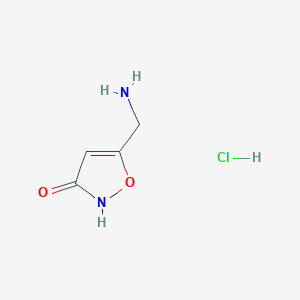
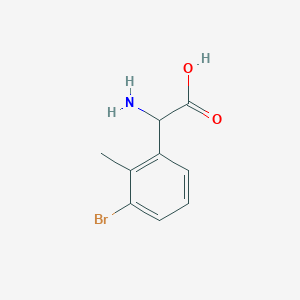
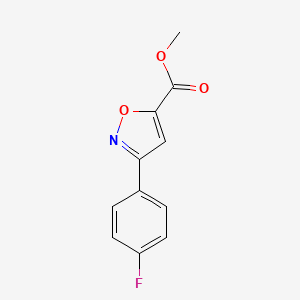
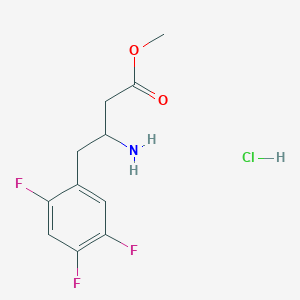

![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
